molecular formula C10H21NO4 B8534954 (R)-tert-Butyl 1-ethoxy-3-hydroxypropan-2-ylcarbamate

(R)-tert-Butyl 1-ethoxy-3-hydroxypropan-2-ylcarbamate

Cat. No.: B8534954
M. Wt: 219.28 g/mol
InChI Key: RAOQXIVLJZKEOR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 1-ethoxy-3-hydroxypropan-2-ylcarbamate is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-ethoxy-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1

InChI Key

RAOQXIVLJZKEOR-MRVPVSSYSA-N

Isomeric SMILES

CCOC[C@@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CCOCC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)-O-ethylserinate (2.7 g, 10.9 mmol) in THF (40 mL) was added lithium aluminum hydride (0.84 g, 22 mmol) at 0° C. The reaction mixture was allowed to warm to ambient temperature. After 1 hour, the reaction mixture was diluted with water, filtered, and concentrated under reduced pressure to give tert-butyl (1-ethoxy-3-hydroxypropan-2-yl)carbamate which was used without further purification. MS ESI calc'd. for C10H22NO4 [M+H]+ 220. found 220. 1H NMR (400 MHz, CDCl3) δ 5.21 (s, 1H), 3.78-3.59 (m, 3H), 3.58-3.56 (m, 2H), 3.52-3.45 (m, 2H), 1.44 (s, 9H), 1.18 (t, J=6.8 Hz, 3H).
Name
methyl N-(tert-butoxycarbonyl)-O-ethylserinate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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